{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid
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Overview
Description
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a bromobenzyl group, a dimethylpyrazole moiety, and an oxoacetic acid functional group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID typically involves multiple steps, starting with the preparation of the bromobenzyl and dimethylpyrazole intermediates. The bromobenzyl group can be synthesized by reacting toluene with bromine in the presence of a catalyst such as iron powder . The dimethylpyrazole moiety can be prepared through the cyclization of appropriate precursors under controlled conditions.
The final step involves the coupling of the bromobenzyl and dimethylpyrazole intermediates with oxoacetic acid under specific reaction conditions, such as using a base like triethylamine in a suitable solvent like dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID
- 2-{[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID
Uniqueness
Compared to similar compounds, 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H14BrN3O3 |
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Molecular Weight |
352.18 g/mol |
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C14H14BrN3O3/c1-8-12(16-13(19)14(20)21)9(2)18(17-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
XGINGLLXNOAPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=O)C(=O)O |
Origin of Product |
United States |
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